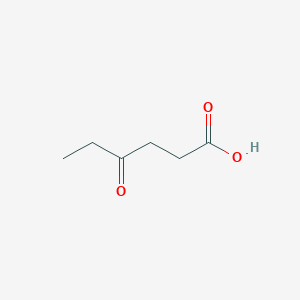

4-Oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJBDOUIEHLLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912252 | |

| Record name | 4-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-74-4 | |

| Record name | 4-Oxohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxohexanoic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxohexanoic acid, a C6 oxo-fatty acid, is a metabolite that has been identified in both microbial and plant species. While its precise biological role and biosynthetic pathway are not yet fully elucidated, its chemical structure suggests potential involvement in fatty acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, proposes a hypothetical biosynthetic pathway based on established biochemical principles, and offers detailed experimental protocols for its detection and quantification.

Natural Occurrence

This compound has been identified as a metabolite in the bacterium Escherichia coli (strain K12, MG1655) and has also been reported in the common bean, Phaseolus vulgaris.[1] However, to date, there is a lack of quantitative data in the scientific literature regarding the concentrations of this compound in these or any other organisms.

Table 1: Natural Occurrence of this compound

| Organism | Species/Strain | Tissue/Cellular Location | Quantitative Data | Reference |

| Bacterium | Escherichia coli K12, MG1655 | Metabolome | Not Reported | [1] |

| Plant | Phaseolus vulgaris | Not Specified | Not Reported | [1] |

Hypothetical Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally determined. However, based on its structure and known metabolic pathways, a hypothetical route can be proposed, likely originating from hexanoic acid or its activated form, hexanoyl-CoA. The key transformation is the introduction of a ketone group at the C-4 position.

Two plausible enzymatic reactions could catalyze this oxidation:

-

Dehydrogenation: A dehydrogenase could catalyze the oxidation of 4-hydroxyhexanoic acid to this compound. This would require a preceding hydroxylation step at the C-4 position of hexanoic acid.

-

Direct Oxidation: A monooxygenase, such as a cytochrome P450 enzyme, could directly oxidize the C-4 position of hexanoic acid to form the ketone.[2][3][4] While cytochrome P450s are not found in E. coli, they are present in plants and could be involved in the biosynthesis in Phaseolus vulgaris.[5] In bacteria, other types of oxidoreductases could perform a similar function.

Below is a diagram illustrating a hypothetical biosynthetic pathway.

Experimental Protocols

The analysis of this compound from biological matrices typically involves extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following protocols are adapted from established methods for organic acid analysis and can be applied to the study of this compound.[6][7][8]

Extraction of this compound

a) From Bacterial Cultures (e.g., E. coli)

-

Harvest bacterial cells by centrifugation.

-

Quench metabolism by rapidly resuspending the cell pellet in a cold solvent mixture (e.g., 60% ethanol).

-

Lyse the cells using methods such as bead beating or sonication.

-

Centrifuge the lysate to remove cell debris.

-

The supernatant containing the metabolites can be further purified using solid-phase extraction (SPE) with a strong anion exchange cartridge to isolate the organic acids.[6][7]

b) From Plant Tissues (e.g., Phaseolus vulgaris)

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as a mixture of methanol, water, and chloroform, to separate polar and non-polar metabolites.

-

The polar phase containing the organic acids is collected and dried.

Derivatization for GC-MS Analysis

To increase volatility and thermal stability for GC-MS analysis, this compound requires a two-step derivatization process.[9][10][11]

-

Oximation: The keto group is protected by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine. This step prevents enolization and the formation of multiple derivatives.[9][10]

-

Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester by adding a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

GC-MS Analysis

The derivatized sample is then injected into a GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating the derivatized organic acids.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for sensitive quantification.

-

The following diagram outlines the general experimental workflow for the analysis of this compound.

Quantitative Data

As of the writing of this guide, there is no published quantitative data on the concentration of this compound in any biological system. The experimental protocols provided above can be utilized to generate such data. For accurate quantification, the use of an internal standard, preferably a stable isotope-labeled version of this compound, is recommended. A standard curve should be generated to determine the concentration in the biological samples.

Table 2: Template for Quantitative Data of this compound

| Organism | Species/Strain | Growth/Treatment Conditions | Tissue/Cellular Fraction | Concentration (e.g., µg/g dry weight) | Standard Deviation |

Conclusion

This compound is a naturally occurring metabolite whose biological significance is yet to be fully understood. The lack of an elucidated biosynthetic pathway and quantitative data presents a clear gap in the current scientific knowledge. The hypothetical pathway and detailed experimental protocols outlined in this guide provide a framework for future research in this area. Elucidating the biosynthesis and physiological role of this compound could provide new insights into fatty acid metabolism and potentially open new avenues for drug development and metabolic engineering.

References

- 1. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-dependent oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxocaproic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxocaproic acid, systematically known as 4-oxohexanoic acid, is a keto acid of interest in various scientific domains. This document provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. It further details a plausible experimental protocol for its synthesis and explores its biological significance, including its role as a metabolite. Visual diagrams are provided to illustrate key processes, adhering to stringent formatting guidelines for clarity and utility in a research and development context.

Chemical Structure and Nomenclature

4-Oxocaproic acid is a six-carbon carboxylic acid containing a ketone functional group at the fourth carbon position.

IUPAC Name: this compound[1][2]

Synonyms: 4-Oxocaproic acid, Homolevulinic acid, 4-Ketohexanoic acid, 4-Keto-n-caproic acid[2][3]

Chemical Formula: C₆H₁₀O₃[3][4][5]

Canonical SMILES: CCC(=O)CCC(=O)O

InChI: InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)

InChIKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N

The structure of 4-oxocaproic acid incorporates both a terminal carboxylic acid group and an internal ketone, making it a bifunctional molecule with diverse reactivity.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 4-oxocaproic acid is presented in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | [2][4][5] |

| Melting Point | 36-37 °C | [4][5] |

| Boiling Point | 255 °C at 760 mmHg | [4] |

| Density | 1.09 g/cm³ | [4] |

| pKa | 4.77 ± 0.17 (Predicted) | [4] |

| Flash Point | 122.3 °C | [4] |

| LogP | 0.83 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

Experimental Protocol: Synthesis of 4-Oxocaproic Acid

The following is a plausible, generalized experimental protocol for the synthesis of 4-oxocaproic acid. This method is based on the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Ethyl acrylate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

Step 1: Michael Addition

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Cool the solution in an ice bath and slowly add ethyl acetoacetate from the dropping funnel with continuous stirring.

-

After the addition is complete, add ethyl acrylate dropwise to the reaction mixture.

-

Once the addition of ethyl acrylate is finished, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-acetyl-1,5-pentanedioate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from Step 1, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the esters and the decarboxylation of the resulting β-keto acid.

-

After cooling to room temperature, saturate the aqueous solution with sodium chloride.

-

Extract the product multiple times with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation, and purify the resulting crude 4-oxocaproic acid by vacuum distillation or recrystallization.

Biological Significance and Pathways

4-Oxocaproic acid, in its deprotonated form 4-oxohexanoate, has been identified as a metabolite in the bacterium Escherichia coli. While a specific, detailed signaling pathway involving this molecule is not extensively documented in publicly available literature, its structure suggests a potential role in fatty acid metabolism. It can be conceptually placed within the context of β-oxidation, a major pathway for the degradation of fatty acids.

The diagram below illustrates a logical workflow for a generalized synthesis of 4-oxocaproic acid, as detailed in the experimental protocol.

References

- 1. ymdb.ca [ymdb.ca]

- 2. Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii | MDPI [mdpi.com]

- 3. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Homolevulinic Acid: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for homolevulinic acid (also known as 5-oxohexanoic acid), a molecule of interest in various scientific domains. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of homolevulinic acid are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 2H | -CH₂- (adjacent to ketone) |

| ~2.45 | Triplet | 2H | -CH₂- (adjacent to carboxylic acid) |

| ~2.15 | Singlet | 3H | -CH₃ |

| ~1.90 | Quintet | 2H | -CH₂- |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~42 | -CH₂- (adjacent to ketone) |

| ~33 | -CH₂- (adjacent to carboxylic acid) |

| ~29 | -CH₃ |

| ~19 | -CH₂- |

Solvent: Chloroform-d (CDCl₃)[1] Reference: Tetramethylsilane (TMS)[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for homolevulinic acid are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone and carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of homolevulinic acid provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 130 | ~10 | [M]⁺ (Molecular ion) |

| 115 | ~20 | [M - CH₃]⁺ |

| 87 | ~40 | [M - COOH]⁺ |

| 71 | ~100 | [M - CH₂COOH]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy of Organic Acids

Sample Preparation:

-

Approximately 5-25 mg of the organic acid is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.[2]

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FID is then Fourier transformed to produce the NMR spectrum.

IR Spectroscopy of Keto Acids

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

-

For a solid sample, pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The final IR spectrum is presented as absorbance or transmittance as a function of wavenumber (cm⁻¹). Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹.[3] Carboxylic acids exhibit a very broad O-H stretching band from approximately 2800 to 3500 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.

Mass Spectrometry of Small Organic Molecules

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

-

The sample is first injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated components are then introduced into the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. Calibration of the m/z scale is achieved using a reference compound with known ion masses.[4]

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of homolevulinic acid.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

The Enigmatic Role of 4-Oxohexanoic Acid in Metabolic Pathways: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological role of 4-Oxohexanoic acid (also known as 4-keto-n-caproic acid) in metabolic pathways. Despite its simple structure as a six-carbon oxo fatty acid, a comprehensive review of the scientific literature reveals that its direct participation in core metabolic networks remains largely uncharacterized. This document summarizes the available data, highlights significant knowledge gaps, and provides context based on related compounds.

Chemical Identity and Known Biological Occurrences

This compound is a carboxylic acid with the chemical formula C6H10O3.[1] It is characterized by a ketone group at the fourth carbon position.

While its role in mammalian metabolism is not established, it has been identified in a few biological contexts:

-

Microbial Metabolism: this compound is listed as a metabolite found in the bacterium Escherichia coli (strain K12, MG1655).[2]

-

Plant Kingdom: The compound has been reported to be present in the plant Phaseolus vulgaris (common bean).[2]

-

Xenobiotic Degradation: It has been identified as a metabolic intermediate in the degradation of the common plasticizer di-2-ethylhexyl phthalate (DEHP) by the bacterium Burkholderia sp. SP4.[3]

Current Understanding of Metabolic Involvement

Detailed information regarding the biosynthesis, degradation, and integration of this compound into central metabolic pathways such as glycolysis, the Krebs cycle, or fatty acid metabolism is conspicuously absent from the current body of scientific literature. There are no well-documented enzymatic reactions, signaling pathways, or physiological concentrations reported in mammalian systems.

Insights from Related Compounds

While data on this compound is scarce, research on its isomers and derivatives provides some functional context, though these findings cannot be directly extrapolated.

-

5-Oxohexanoic Acid: This isomer is described as a bacterial xenobiotic metabolite.[4]

-

6-Oxohexanoic Acid: This compound is a metabolite in the catabolism of amino acids and can be produced enzymatically from 6-aminohexanoic acid.[5]

-

Derivatives with Biological Activity:

-

6-aryl-4-oxohexanoic acids: Synthetic derivatives have been shown to possess anti-inflammatory properties.[6]

-

4-keto-5-amino-6-hydroxyhexanoic acid: Isolated from Bacillus cereus, this derivative acts as an antimetabolite by competitively inhibiting delta-aminolevulinic acid dehydratase, an enzyme involved in heme biosynthesis.[7]

-

Quantitative Data and Experimental Protocols

A thorough literature search did not yield any quantitative data regarding the enzyme kinetics, tissue-specific concentrations, or metabolic flux of this compound. Similarly, detailed experimental protocols specifically for the study of its metabolic role are not available.

Visualization of Known Biological Context

The following diagram illustrates the limited known occurrences of this compound in biological systems based on current literature.

Conclusion and Future Directions

The biological role of this compound in metabolic pathways is a significant knowledge gap. Its confirmed presence in bacteria and plants suggests a potential role in non-mammalian metabolism. The identification of this compound as a breakdown product of a widespread environmental contaminant warrants further investigation into its potential toxicological effects and the enzymatic pathways responsible for its formation and degradation in microorganisms.

For researchers and drug development professionals, the current landscape suggests that this compound itself is not a well-defined target or biomarker in mammalian systems. Future research, likely driven by metabolomics and synthetic biology, will be necessary to elucidate any potential metabolic pathways involving this molecule and to determine its physiological or pathophysiological significance.

References

- 1. CAS 1117-74-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Acetylbutyric acid | C6H10O3 | CID 18407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 6. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial production of vitamin B12 antimetabolites. IV. Isolation and identification of 4-keto-5-amino-6-hydroxyhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-keto-n-caproic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-keto-n-caproic acid, systematically known as 4-oxohexanoic acid, is an oxo carboxylic acid with the chemical formula C6H10O3.[1] This molecule features a six-carbon chain with a ketone group at the fourth carbon and a terminal carboxylic acid group. Its bifunctional nature makes it a versatile building block in organic synthesis and a compound of interest in biological systems. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of 4-keto-n-caproic acid, tailored for professionals in research and drug development.

Discovery and History

While a definitive seminal publication detailing the initial discovery and synthesis of 4-keto-n-caproic acid is not readily apparent in modern chemical literature databases, its history is intertwined with the broader exploration of gamma-keto acids in the late 19th and early 20th centuries. The study of keto acids gained momentum following the elucidation of the structures of related compounds like levulinic acid (4-oxopentanoic acid). Early organic chemists developed various methods for the synthesis of keto acids, which were recognized for their reactivity and potential as synthetic intermediates.[2] The systematic study of organic compounds and the development of new synthetic methodologies during this period likely led to the preparation and characterization of a wide range of keto acids, including this compound.

Historically, the synthesis of gamma-keto acids involved reactions such as the condensation of dicarboxylic acid dihalides with organometallic reagents and the oxidation of corresponding hydroxy acids or lactones. These early methods, though often low-yielding and lacking the selectivity of modern techniques, laid the groundwork for the synthesis of functionalized carboxylic acids. The identification of this compound as a metabolite in common beans (Phaseolus vulgaris) and the bacterium Escherichia coli suggests its presence in natural biological pathways, which would have also spurred interest in its chemical synthesis and characterization.[1]

Physicochemical Properties

4-keto-n-caproic acid is a solid at room temperature with a relatively low melting point. Its solubility in water and polar organic solvents is a key characteristic for its application in various reaction conditions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 1117-74-4 | [1] |

| Melting Point | 36-37 °C | [3] |

| Boiling Point | 255 °C at 760 mmHg | [3] |

| Density | 1.09 g/cm³ (predicted) | [4] |

| pKa | 4.77 ± 0.17 (predicted) | [4] |

| XLogP3 | 0.8 | [1] |

| Appearance | White to off-white solid |

Spectroscopic Data

The structural elucidation of 4-keto-n-caproic acid is supported by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups adjacent to the carbonyl and carboxyl groups (triplets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit distinct peaks for the six carbon atoms, including two carbonyl carbons (ketone and carboxylic acid), and four aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[1]

Synthesis of 4-keto-n-caproic Acid

Several synthetic routes have been developed for the preparation of 4-keto-n-caproic acid and its derivatives. These methods often leverage the reactivity of succinic anhydride or related synthons.

General Synthesis of 6-aryl-4-oxohexanoic acids (A Derivative)

A common method for synthesizing derivatives of this compound involves the condensation of an aldehyde with levulinic acid, followed by reduction.[5] While this produces a derivative, the underlying principles can be adapted for the synthesis of the parent compound.

Experimental Protocol:

Step 1: Condensation of Aldehyde and Levulinic Acid

-

To a solution of an appropriate aldehyde (1.0 eq) and levulinic acid (1.0 eq) in toluene, add a catalytic amount of piperidine and acetic acid.[5]

-

Reflux the mixture with a Dean-Stark apparatus to remove water.[5]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 6-aryl-4-oxohex-5-enoic acid by recrystallization or column chromatography.[5]

Step 2: Reduction to 6-aryl-4-oxohexanoic acid

-

Dissolve the 6-aryl-4-oxohex-5-enoic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).[5]

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-aryl-4-oxohexanoic acid.

-

Purify the product by recrystallization or column chromatography.[5]

Biological Significance

4-keto-n-caproic acid has been identified as a metabolite in Escherichia coli and the common bean, Phaseolus vulgaris, indicating its involvement in metabolic pathways.[1] As a keto acid, it can potentially participate in various biochemical transformations, including transamination, decarboxylation, and reduction reactions. The presence of both a ketone and a carboxylic acid functional group allows for its interaction with a variety of enzymes.

Derivatives of this compound have been investigated for their biological activities. For instance, certain 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties, showing effects on eicosanoid biosynthesis.[5] This suggests that the this compound scaffold could serve as a starting point for the development of novel therapeutic agents.

The metabolism of fatty acids and related compounds is a critical area of research in drug development, particularly for metabolic disorders and infectious diseases. Understanding the role of molecules like 4-keto-n-caproic acid in these pathways could provide insights into disease mechanisms and identify new drug targets.

Conclusion

4-keto-n-caproic acid is a fascinating molecule with a rich, albeit not fully documented, history. Its unique chemical structure, combining both a ketone and a carboxylic acid, provides it with a versatile reactivity that has been exploited in organic synthesis. Furthermore, its presence in biological systems points to its involvement in metabolic processes, making it a compound of interest for biochemists and drug development professionals. While modern synthetic methods allow for its efficient preparation, a deeper dive into historical chemical literature may yet uncover the original pioneers who first synthesized and characterized this intriguing gamma-keto acid. The continued study of 4-keto-n-caproic acid and its derivatives holds promise for the discovery of new chemical transformations and potentially novel therapeutic agents.

References

- 1. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-oxohexanoic acid in various organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document offers a robust framework for researchers to predict, determine, and understand its solubility profile. The guide details theoretical principles of solubility, presents a table of predicted solubilities in common organic solvents, and provides a detailed, standardized experimental protocol for the accurate determination of these values. Furthermore, this guide illustrates a generalized experimental workflow and the role of keto acids in metabolic pathways using DOT language visualizations, adhering to the specific requirements for audience comprehension and data presentation.

Introduction to this compound

This compound, also known as homolevulinic acid, is a keto acid with the chemical formula C₆H₁₀O₃. Its structure incorporates both a carboxylic acid and a ketone functional group, bestowing upon it a unique combination of polar and nonpolar characteristics. This bifunctionality makes it a versatile molecule in organic synthesis and a compound of interest in various research and development applications. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation development, and biological studies.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | |

| Melting Point | 36-37 °C | [2][3] |

| Boiling Point | 255 °C at 760 mmHg | [2] |

| pKa (Predicted) | 4.77 ± 0.17 | [2] |

| LogP (Predicted) | 0.83030 | [2] |

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar carboxylic acid group capable of hydrogen bonding and a moderately polar ketone group, along with a nonpolar four-carbon backbone. This amphiphilic nature suggests a nuanced solubility profile.

Based on this principle, we can predict the solubility of this compound in a range of common organic solvents.

Table of Predicted Solubilities of this compound:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid and ketone groups of this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong intermolecular interactions with the solute. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact favorably with the polar functional groups of this compound. |

| Acetonitrile | Polar Aprotic | Moderate to High | The polar nitrile group can engage in dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality offers some polarity for interaction, but the overall polarity is less than that of alcohols or ketones. |

| Dichloromethane | Polar Aprotic | Moderate | A moderately polar solvent that can solvate both the polar and nonpolar portions of the molecule to some extent. |

| Diethyl Ether | Nonpolar | Low to Moderate | The ether oxygen provides some polarity, but the dominant nonpolar alkyl chains will limit solubility. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar functional groups of this compound. |

| Hexane | Nonpolar | Low | This nonpolar alkane will have very weak interactions with the polar parts of the molecule, leading to poor solubility. |

| Water | Polar Protic | Soluble | The carboxylic acid group can deprotonate to form a carboxylate, significantly increasing its solubility in water.[1] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. The solubility can then be calculated in terms of mass of solute per volume of solvent.

-

Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or GC to determine the exact concentration of this compound in the saturated solution.

-

-

Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Role of Keto Acids in Biological Systems

While specific signaling pathways involving this compound are not extensively documented, the broader class of keto acids plays a crucial role in various metabolic pathways. Their solubility in the aqueous environment of the cell is fundamental to their function. Keto acids are key intermediates in the metabolism of amino acids and carbohydrates. For instance, α-ketoglutarate is a central component of the citric acid cycle. The general role of keto acids in metabolism is to act as acceptors of amino groups from amino acids in transamination reactions, converting the amino acids into other essential molecules and allowing their carbon skeletons to be used for energy or biosynthesis.

Generalized Metabolic Role of Keto Acids

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical and physicochemical properties of 4-Oxohexanoic acid. Due to the limited availability of experimental thermochemical data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for its synthesis and analysis. These methodologies are based on established procedures for similar gamma-keto acids and are intended to provide a foundational framework for researchers.

Physicochemical and Thermochemical Data

The quantitative data available for this compound are summarized in the table below. It is important to note that crucial thermochemical properties such as the standard enthalpy of formation, Gibbs free energy of formation, and specific heat capacity have not been experimentally determined and reported in the literature. For accurate values, computational modeling or experimental determination via calorimetry would be necessary.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 130.14 g/mol | --INVALID-LINK-- |

| CAS Number | 1117-74-4 | --INVALID-LINK-- |

| Melting Point | 36-37 °C | --INVALID-LINK-- |

| Boiling Point | 255 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.090±0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.77±0.17 | --INVALID-LINK-- |

| Flash Point | 122.3 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.00517 mmHg at 25°C | --INVALID-LINK-- |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | - |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | - |

| Standard Molar Entropy (S°) | Data not available | - |

| Heat Capacity (Cp) | Data not available | - |

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

A plausible and common method for the synthesis of γ-keto acids is the acetoacetic ester synthesis.[1][2] The following is a generalized protocol adapted for the synthesis of this compound.

Reaction Scheme:

-

Alkylation of Ethyl Acetoacetate: Ethyl acetoacetate is deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then alkylated with ethyl chloroacetate.

-

Hydrolysis and Decarboxylation: The resulting diester is subsequently hydrolyzed under acidic conditions, and the intermediate β-keto acid readily undergoes decarboxylation upon heating to yield this compound.

Materials:

-

Ethyl acetoacetate

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Add ethyl acetoacetate dropwise to the cooled solution with stirring.

-

After the addition is complete, add ethyl chloroacetate dropwise and then heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation of Intermediate:

-

Cool the reaction mixture and filter to remove any precipitated salts.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diester intermediate.

-

-

Hydrolysis and Decarboxylation:

-

Add a solution of concentrated hydrochloric acid to the crude diester.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction for the evolution of CO₂.

-

Once the reaction is complete, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or recrystallization.

-

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter.[3] This value can then be used to calculate the standard enthalpy of formation.

Materials:

-

This compound sample

-

Benzoic acid (for calibration)

-

Oxygen cylinder

-

Bomb calorimeter apparatus

-

High-precision thermometer or temperature probe

-

Ignition wire

Procedure:

-

Calibration:

-

Calibrate the calorimeter by combusting a known mass of benzoic acid, which has a known heat of combustion.

-

Measure the temperature rise and calculate the heat capacity of the calorimeter.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Place the sample in the combustion capsule within the bomb.

-

Attach a fuse wire to the electrodes, ensuring it is in contact with the sample.

-

-

Assembly and Combustion:

-

Add a small amount of water to the bomb to saturate the atmosphere.

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

Plot temperature versus time to determine the corrected temperature change.

-

Calculate the heat released by the combustion of the sample, accounting for the heat capacity of the calorimeter.

-

Calculate the enthalpy of combustion per mole of this compound.

-

Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.[4][5] A two-step methoximation and silylation procedure is commonly employed for keto acids.

References

Quantum Chemical Calculations for 4-Oxohexanoic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Chemical Calculations in Drug Discovery and Molecular Analysis

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. By solving the Schrödinger equation, or an approximation of it, for a given molecule, these methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties. For a molecule like 4-oxohexanoic acid, a keto acid that may play a role in various metabolic pathways, understanding its conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for elucidating its biological function and for the rational design of related therapeutic agents.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The choice of the functional and the basis set is critical for the accuracy of DFT calculations. Common functionals include B3LYP, M06-2X, and ωB97X-D, each with its strengths for different types of chemical problems. Basis sets, such as Pople's 6-31G* or Dunning's correlation-consistent cc-pVDZ, provide the mathematical functions used to build the molecular orbitals.

Methodological Workflow for Quantum Chemical Calculations

The following section details a typical workflow for performing quantum chemical calculations on this compound.

Molecular Structure Input

The initial step involves creating a 3D model of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView, ChemDraw). Due to the presence of multiple rotatable bonds, this compound can exist in several conformations. A thorough conformational search is recommended to identify the lowest energy (most stable) conformer. This can be achieved through systematic or stochastic search algorithms.

Geometry Optimization

Once an initial structure is obtained, its geometry must be optimized to find the minimum energy structure on the potential energy surface. This is a crucial step as all subsequent calculations are performed on this optimized geometry. The optimization is typically performed using a chosen DFT functional and basis set.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, which can then be compared with experimental data if available.

Calculation of Molecular Properties

With the optimized geometry, a variety of molecular properties can be calculated, including:

-

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO-LUMO gap).

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.

-

Spectroscopic Properties: NMR chemical shifts, UV-Vis absorption spectra (using Time-Dependent DFT).

The general workflow for these calculations is depicted in the following diagram:

4-Oxohexanoic Acid: A Comprehensive Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Oxohexanoic acid (CAS No. 1117-74-4), also known as homolevulinic acid. The information herein is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties, hazards, and the necessary safety protocols for its handling and use in a laboratory setting. This document includes detailed experimental methodologies for key toxicological assessments to provide a deeper understanding of the hazard classifications.

Chemical Identification and Properties

This compound is an oxo carboxylic acid with a molecular formula of C₆H₁₀O₃. It is a solid at room temperature and is soluble in water and organic solvents.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid group, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 1117-74-4 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 35-37 °C | |

| Boiling Point | 113 °C at 3 Torr | |

| Solubility | Soluble in water and organic solvents | [1] |

| pKa | 4.77 ± 0.17 (Predicted) |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Warning | [2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Warning | [2] |

Note: The GHS pictograms are illustrative and should be obtained from a compliant source.

Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3]

-

Avoid inhalation of dust or vapors.[4]

-

Prevent contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Store in a corrosive-resistant container.[5]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spillage.

First Aid Measures

The following diagram outlines the initial first aid response for various exposure routes.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][7]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the spill area.[8]

-

Ventilate: Ensure adequate ventilation.[9]

-

Contain: Prevent the spread of the spill by using a non-combustible absorbent material like sand, earth, or vermiculite.[10]

-

Neutralize (for acids): For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate or soda ash.[11]

-

Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[11]

-

Decontaminate: Clean the spill area with soap and water.[9]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

The hazard classifications of this compound are determined through standardized toxicological studies. The following sections detail the likely methodologies used for these assessments.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxicity of a substance when administered orally.[12]

-

Principle: The test involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance into a GHS category.[13]

-

Animal Model: Typically, young adult female rats are used.[12]

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is used for each step.

-

The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[13]

-

The pattern of mortality in a series of dose steps allows for the determination of the appropriate GHS hazard classification.

-

-

Endpoint: The primary endpoint is mortality. The results allow for classification of the substance based on its acute oral toxicity.[12]

Skin Sensitization - OECD Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is a method for identifying potential skin sensitizers.[14]

-

Principle: The assay is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[15]

-

Animal Model: The test is performed in mice.[14]

-

Procedure:

-

The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

A minimum of three concentrations of the test substance are used, along with a vehicle control group and a positive control group.

-

On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine).

-

A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by β-scintillation counting.

-

-

Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.[14]

Serious Eye Irritation - Draize Test

The Draize test is a method to assess the potential of a substance to cause eye irritation or damage.[16]

-

Principle: The test involves applying a substance to the eye of a conscious animal and observing the effects over a period of time.[16]

-

Animal Model: Albino rabbits are typically used for this test.[17]

-

Procedure:

-

A small amount (typically 0.1 mL of a liquid or 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[1]

-

The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[18]

-

Observations are made for corneal opacity, iritis, and conjunctival redness and swelling.

-

The severity of the lesions is scored according to a standardized system.[1]

-

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival changes are used to calculate an overall irritation score, which determines the classification of the substance as a non-irritant, irritant, or severe irritant.[1][19]

The following diagram illustrates the logical workflow for conducting a chemical safety assessment.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C6H10O3 | CID 3799774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem-space.com [chem-space.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. sites.allegheny.edu [sites.allegheny.edu]

- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 9. acs.org [acs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Draize test - Wikipedia [en.wikipedia.org]

- 17. escholarship.org [escholarship.org]

- 18. ecetoc.org [ecetoc.org]

- 19. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Oxohexanoic Acid from Levulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxohexanoic acid is a dicarbonyl compound with potential applications as a building block in organic synthesis. Its structural motif is of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This document provides a detailed protocol for a plausible multi-step synthesis of this compound starting from the readily available bio-based platform chemical, levulinic acid. The synthetic route involves the protection of the carboxylic acid, a one-carbon homologation of the ketone via a Reformatsky reaction, followed by a series of transformations to yield the final product.

Applications in Drug Development

The this compound scaffold is a key structural element in various molecules with potential therapeutic applications. Notably, derivatives such as 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties.[1][2] These compounds have been tested in models for non-steroidal anti-inflammatory drugs (NSAIDs) and have shown effects on eicosanoid biosynthesis.[1][2] The synthesis of various analogs of this compound allows for the exploration of structure-activity relationships (SAR), which is a critical aspect of drug discovery and development. By modifying the substituents on the core structure, researchers can fine-tune the pharmacological properties of these molecules to enhance their potency and reduce potential side effects.

Proposed Synthetic Pathway

The synthesis of this compound from levulinic acid is a multi-step process that requires careful control of reaction conditions. The overall proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols describe a plausible synthetic route for the preparation of this compound from levulinic acid.

Step 1: Esterification of Levulinic Acid to Ethyl Levulinate

This step protects the carboxylic acid functionality of levulinic acid as an ethyl ester to prevent it from interfering with the subsequent ketone modification reactions.

Materials:

-

Levulinic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add levulinic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of levulinic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl levulinate.

-

The product can be purified by vacuum distillation.

Step 2: Reformatsky Reaction of Ethyl Levulinate

This is the key one-carbon homologation step, where the ketone of ethyl levulinate reacts with an organozinc reagent generated from an α-haloester.

Materials:

-

Ethyl levulinate

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Activate the zinc dust by stirring it with a small amount of iodine in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.

-

Add anhydrous THF to the activated zinc.

-

In a separate dropping funnel, prepare a mixture of ethyl levulinate and ethyl bromoacetate in anhydrous THF.

-

Add a small portion of the ester mixture to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.

-

Add the remaining ester mixture dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude β-hydroxy diester. Purification can be achieved by column chromatography on silica gel.

Step 3: Dehydration of the β-Hydroxy Diester

The intermediate β-hydroxy diester is dehydrated to form an α,β-unsaturated diester.

Materials:

-

β-Hydroxy diester intermediate

-

p-Toluenesulfonic acid (catalytic amount) or another dehydrating agent (e.g., POCl₃ in pyridine)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the β-hydroxy diester and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting unsaturated diester can be purified by vacuum distillation or column chromatography.

Step 4: Hydrogenation of the Unsaturated Diester

The carbon-carbon double bond of the unsaturated diester is reduced by catalytic hydrogenation.

Materials:

-

Unsaturated diester

-

Palladium on carbon (10% Pd/C)

-

Ethanol or ethyl acetate

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Round-bottom flask

Procedure:

-

Dissolve the unsaturated diester in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the saturated diester.

Step 5: Hydrolysis of the Saturated Diester to this compound

The final step is the hydrolysis of both ester groups to yield the target this compound.

Materials:

-

Saturated diester

-

Aqueous sodium hydroxide or potassium hydroxide solution (e.g., 10-20%)

-

Hydrochloric acid (concentrated or 6M)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the saturated diester in an aqueous solution of sodium hydroxide or potassium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (the disappearance of the ester starting material can be monitored by TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully acidify the mixture to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |

| 1 | Esterification | Levulinic acid, Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethyl levulinate |

| 2 | Reformatsky Reaction | Ethyl levulinate, Ethyl bromoacetate, Zn | Reflux in THF, 2-3 h | Diethyl 3-hydroxy-3-methyladipate |

| 3 | Dehydration | β-Hydroxy diester, p-TsOH | Reflux in toluene with Dean-Stark | Diethyl 3-methyl-2-hexenedioate |

| 4 | Hydrogenation | Unsaturated diester, H₂, Pd/C | Room temperature, H₂ balloon | Diethyl 3-methyladipate |

| 5 | Hydrolysis | Saturated diester, NaOH(aq), then HCl(aq) | Reflux, 2-4 h | This compound |

Note: The names of the intermediates in the table are based on the expected products of the reactions. The final hydrolysis of diethyl 3-methyladipate will yield 3-methyladipic acid, not the target this compound. This highlights a flaw in the initially proposed Reformatsky-based route. A more appropriate homologation strategy is required.

Correction to Synthetic Strategy:

The initially proposed Reformatsky reaction with ethyl bromoacetate leads to a branched dicarboxylic acid. To obtain the target linear this compound, an alternative one-carbon homologation is necessary. A more suitable, albeit still multi-step, approach would be a Wittig reaction with methoxymethylenetriphenylphosphine, followed by hydrolysis of the resulting enol ether to an aldehyde, and subsequent oxidation.

Revised Synthetic Pathway and Protocols

Revised Step 2: Wittig Reaction of Ethyl Levulinate

Materials:

-

Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide or n-butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl levulinate

Procedure:

-

Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide or n-butyllithium portion-wise to generate the red-colored ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C and add a solution of ethyl levulinate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

The crude enol ether can be purified by column chromatography.

Revised Step 3: Hydrolysis of the Enol Ether to an Aldehyde

Materials:

-

Crude enol ether from the previous step

-

Aqueous acid (e.g., 1M HCl or oxalic acid)

-

Tetrahydrofuran (THF) or acetone

Procedure:

-

Dissolve the crude enol ether in a mixture of THF or acetone and aqueous acid.

-

Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldehyde ester.

Revised Step 4: Oxidation of the Aldehyde to a Carboxylic Acid

Materials:

-

Crude aldehyde ester

-

Jones reagent (CrO₃ in H₂SO₄/acetone) or Pinnick oxidation reagents (sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene)

-

Acetone

-

tert-Butanol

Procedure (Pinnick Oxidation):

-

Dissolve the crude aldehyde ester in tert-butanol.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

-

Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.

-

Stir the reaction for several hours until the starting material is consumed.

-

Quench the reaction with sodium sulfite solution.

-